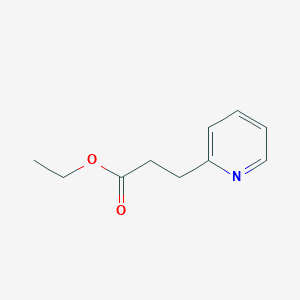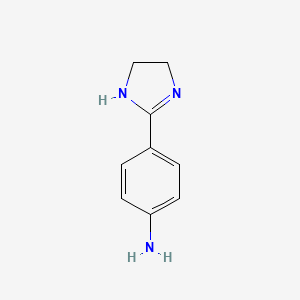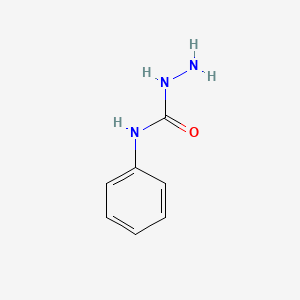
4-Phenylsemicarbazide
Overview
Description
4-Phenylsemicarbazide is a chemical compound with the molecular formula C7H9N3O . It is used as an organic reagent . The compound is also known by other names such as N-Phenylhydrazinecarbothioamide .
Synthesis Analysis
4-Phenylsemicarbazide can be synthesized by the action of hydrazine hydrate on phenylurea . The reaction conditions include refluxing with hydrazine hydrate for 20 hours .
Molecular Structure Analysis
The molecular structure of 4-Phenylsemicarbazide contains a total of 20 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .
Chemical Reactions Analysis
4-Phenylsemicarbazide has been used in the synthesis of amberlite XAD resins . It has also been used in the synthesis of a series of thiosemicarbazones .
Physical And Chemical Properties Analysis
4-Phenylsemicarbazide is a white flake or needle-like crystal. It has a melting point of 122-125°C and a boiling point of 273.17°C. The compound is soluble in alcohol, chloroform, dilute acids, and alkalis, but it is insoluble in ether .
Scientific Research Applications
Biochemistry Research
4-Phenylsemicarbazide: has been utilized in biochemistry research to study metabolic processes. It was used in an experiment to investigate the metabolism of [U-14C]palmitate and [2-14C]palmitate to ketone bodies and to determine if free glycerol serves as an energy source by tissues from ketotic and normal sheep .
Environmental Science
In environmental science, 4-Phenylsemicarbazide is recognized for its role in pollution studies. It’s a compound of interest due to its potential toxicity and environmental impact. Efforts are made to control substances like nitrofurazone, which can metabolize into semicarbazide-related compounds, to reduce their presence in the environment .
Pharmacology
In pharmacological research, 4-Phenylsemicarbazide and its derivatives are explored for their potential therapeutic effects. The compound’s interactions with various biochemical pathways can provide insights into new drug development and the understanding of disease mechanisms .
Analytical Chemistry
4-Phenylsemicarbazide: is significant in analytical chemistry, where it’s used as a reagent in various chemical analyses. Its properties allow for the study of metabolic pathways and the quantification of substances within biological samples .
Industrial Applications
The compound finds industrial applications due to its chemical properties. It serves as a building block for synthesizing various industrially relevant chemicals and is also investigated for its corrosion inhibition properties, making it valuable in materials protection .
Material Science
In material science, 4-Phenylsemicarbazide is of interest for its potential use in the development of new materials. Its ability to form complexes with metals can be leveraged in creating novel materials with specific desired properties .
Mechanism of Action
Target of Action
The primary target of 4-Phenylsemicarbazide is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This reaction is important in the nitrogen cycle and also in the conversion of nitrogenous waste in the body.
Mode of Action
4-Phenylsemicarbazide interacts with its target, the urease enzyme, by inhibiting its activity
Pharmacokinetics
It is known that the compound is soluble in both alcohol and water , which suggests that it could be well-absorbed in the body
Result of Action
The molecular and cellular effects of 4-Phenylsemicarbazide’s action primarily involve the disruption of the urea cycle due to the inhibition of urease. This can lead to an accumulation of ammonia, a condition that can have various effects on the body, including neurotoxicity .
Safety and Hazards
properties
IUPAC Name |
1-amino-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCKWYUCPREFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201957 | |
| Record name | 4-Phenylsemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylsemicarbazide | |
CAS RN |
537-47-3 | |
| Record name | 4-Phenylsemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylsemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLSEMICARBAZIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylsemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylsemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPU96SX57A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenylsemicarbazide?
A1: The molecular formula of 4-Phenylsemicarbazide is C7H9N3O, and its molecular weight is 151.16 g/mol. []
Q2: What spectroscopic data is available to characterize 4-Phenylsemicarbazide?
A2: 4-Phenylsemicarbazide can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups, such as N-H, C=O, and C-N, present in the molecule. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the number, type, and environment of hydrogen and carbon atoms in the molecule, respectively. [, , , ]
- Mass Spectrometry (MS): MS techniques are employed to determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure. [, , ]
Q3: Are there any crystallographic studies available for 4-Phenylsemicarbazide?
A3: Yes, X-ray crystallographic studies have been conducted on 4-Phenylsemicarbazide. [, , , ] These studies reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements. They show that the molecule crystallizes with two independent molecules per asymmetric unit, stabilized by intermolecular N—H⋯O hydrogen bonds. []
Q4: How is 4-Phenylsemicarbazide typically synthesized?
A4: 4-Phenylsemicarbazide can be synthesized through different routes, including:
- Reaction of Phenyl Isocyanate with Hydrazine: This method involves the direct addition of hydrazine to phenyl isocyanate. []
- Reaction of Phenylhydrazine with Urea Derivatives: Another approach utilizes the reaction of phenylhydrazine with urea or its derivatives. []
Q5: What are some notable reactions of 4-Phenylsemicarbazide?
A5: 4-Phenylsemicarbazide is a versatile reagent in organic synthesis and readily participates in several key reactions, including:
- Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form semicarbazones, which are valuable intermediates in organic synthesis. [, , , , ]
- Cyclization Reactions: 4-Phenylsemicarbazide can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. [, , , , , ]
- Complexation Reactions: As a ligand, 4-Phenylsemicarbazide can coordinate to metal ions, forming complexes with potential applications in catalysis and materials science. [, , , , , , ]
Q6: What are the primary applications of 4-Phenylsemicarbazide?
A6: 4-Phenylsemicarbazide finds applications in diverse fields, including:
- Corrosion Inhibition: Research suggests that both 4-Phenylsemicarbazide and semicarbazide exhibit corrosion inhibitory properties on mild steel in hydrochloric acid. [] This protection likely stems from the molecules' ability to adsorb onto the metal surface, forming a protective layer that hinders corrosive agents' access.
- Anticonvulsant Activity: Studies have explored the anticonvulsant potential of 4-Phenylsemicarbazide derivatives. [, ] While the exact mechanism of action remains to be fully elucidated, it is postulated that these compounds may modulate neurotransmitter activity in the central nervous system. []
- Chemosensors: A study demonstrated the use of a julolidine-based molecular receptor linked to 4-Phenylsemicarbazide for sensing cyanide ions in aqueous media and living cells. [] The sensor operates via a Cu2+ displacement approach, exhibiting high selectivity and fluorescence enhancement.
Q7: Have computational methods been applied to study 4-Phenylsemicarbazide?
A7: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods, have been employed to study 4-Phenylsemicarbazide. [, , ] These studies provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule.
Q8: What is the significance of computational studies on 4-Phenylsemicarbazide?
A8: Computational studies on 4-Phenylsemicarbazide offer several benefits:
- Prediction of Molecular Properties: Computational methods allow for the prediction of various molecular properties, including vibrational frequencies, dipole moments, and electronic energy levels, which can be compared with experimental data for validation purposes. [, ]
- Elucidation of Reaction Mechanisms: DFT calculations can help elucidate reaction mechanisms involving 4-Phenylsemicarbazide, providing insights into transition states, intermediates, and reaction pathways. []
- Rational Drug Design: In the context of drug discovery, computational studies can aid in the rational design of new 4-Phenylsemicarbazide derivatives with improved pharmacological properties, such as enhanced potency and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

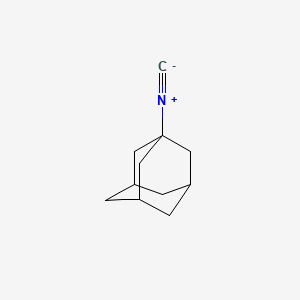
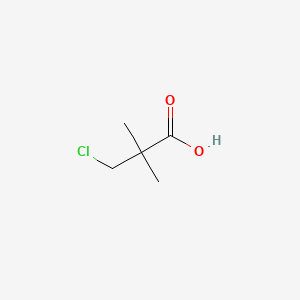
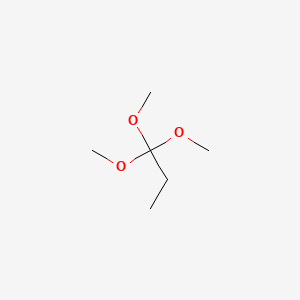
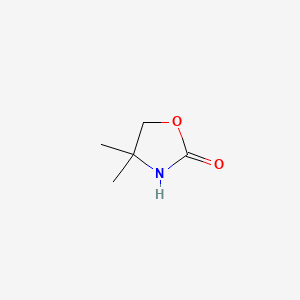

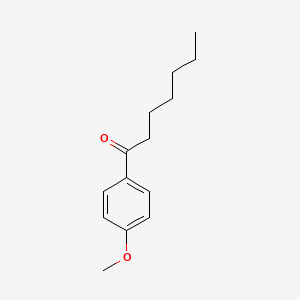
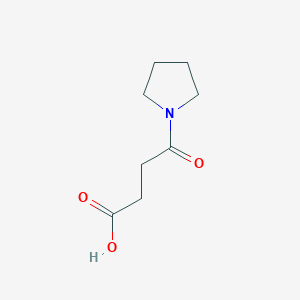
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)

